2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole
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Description
The compound “2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole” is a type of organic compound . It is also known as (E,E)-1,4-Diphenyl-1,3-butadiene . The molecular formula of this compound is CH, with an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide was prepared by mixing 1:1:1 solutions of 1,2-dimethylpyridinium iodide, cinnamaldehyde, and piperidine in methanol. The resulting solution was refluxed for 2 hours in a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as UV-Vis, FT-IR, 1H and 13C NMR, and single crystal X-ray diffraction . For example, 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide crystallizes in an orthorhombic Iba2 space group with the unit cell parameters a = 12.8236(11) Å, b = 20.1216(17) Å, c = 11.2071(10) Å, V = 2891.8(4) Å3 and Z = 8 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the Diels–Alder reactions of a novel, deuterium-labeled 1,3-butadiene with commonly used mono-substituted alkenic dienophiles reveal kinetic endo: exo ratios close to 1:1 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of (E,E)-1,4-Diphenyl-1,3-butadiene is 207.275 g/mol .Safety and Hazards
The safety data sheet for a similar compound, ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE, provides information on its safety and hazards. It recommends moving the victim into fresh air if inhaled, washing off with soap and plenty of water following skin contact, rinsing with pure water for at least 15 minutes following eye contact, and never giving anything by mouth to an unconscious person following ingestion .
Future Directions
The chemistry of conjugated nitrodienes, which are similar to “2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole”, is becoming increasingly popular. These molecules are successfully applied in cycloaddition to synthesize six-membered rings in Diels-Alder reactions. Nitrodienes can also be applied to obtain bis-compounds in [3+2] cycloaddition . Therefore, future research could focus on exploring these applications further.
properties
IUPAC Name |
2-[(1E,3E)-4-phenylbuta-1,3-dienyl]-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-12,15H/b9-4+,10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNZYPZWBZGKZ-LUZURFALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole | |
CAS RN |
7354-48-5 |
Source
|
Record name | 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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